![molecular formula C11H14F2N2O2 B12065155 tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)
tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate is a chemical compound with a molecular formula of C11H15F2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, and a pyridyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(difluoromethyl)-4-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, where the original functional groups are replaced by new ones.
Scientific Research Applications
tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The difluoromethyl group and the pyridyl ring play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[3-(difluoromethyl)pyrrolidin-3-yl]carbamate
- tert-Butyl N-[5-(difluoromethyl)-3-pyridyl]carbamate
- tert-Butyl N-[3-(difluoromethyl)azetidin-3-yl]carbamate
Uniqueness
tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate is unique due to the presence of the 4-pyridyl ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C11H14F2N2O2 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
tert-butyl N-[3-(difluoromethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-4-5-14-6-7(8)9(12)13/h4-6,9H,1-3H3,(H,14,15,16) |
InChI Key |
YNLGZQVSSKTTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


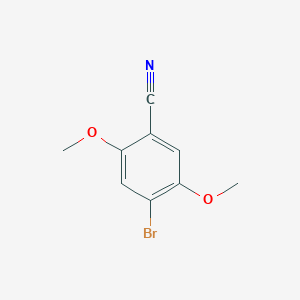
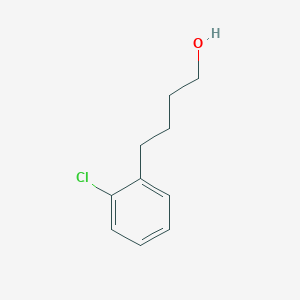


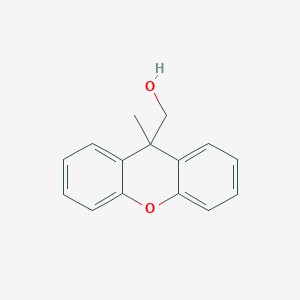

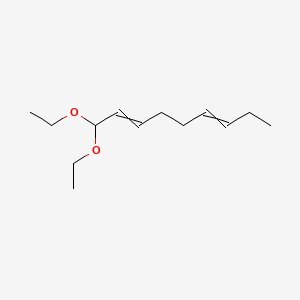
![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)
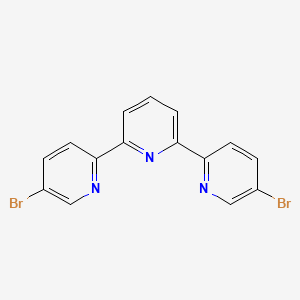

![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)
